molecular formula C8H6BrFO B6267172 2-(4-bromo-3-fluorophenyl)oxirane CAS No. 1400997-35-4

2-(4-bromo-3-fluorophenyl)oxirane

Cat. No.: B6267172
CAS No.: 1400997-35-4
M. Wt: 217
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Description

2-(4-Bromo-3-fluorophenyl)oxirane is an epoxide derivative characterized by a phenyl ring substituted with bromine at the para position (C4) and fluorine at the meta position (C3), attached to a three-membered oxirane (epoxide) ring. Its molecular formula is C₈H₆BrFO, with a molecular weight of 233.03 g/mol. This compound is notable for its reactive epoxide ring, which enables diverse chemical transformations, and its halogen substituents, which modulate electronic and steric properties. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

1400997-35-4

Molecular Formula

C8H6BrFO

Molecular Weight

217

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenyl)oxirane typically involves the epoxidation of 2-(4-bromo-3-fluorophenyl)ethene. One common method is the reaction of 2-(4-bromo-3-fluorophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is subsequently isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-fluorophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: Further oxidation can yield diols or other oxidized products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromo-3-fluorophenyl)oxirane has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

Key Structural Analogues

The table below highlights critical differences between 2-(4-bromo-3-fluorophenyl)oxirane and related compounds:

Compound Name Molecular Formula Substituents (Position) Key Features Reactivity/Biological Activity
This compound C₈H₆BrFO Br (C4), F (C3) Synergistic electron-withdrawing effects; high epoxide ring strain Enhanced nucleophilic ring-opening
2-(4-Bromophenyl)oxirane C₈H₇BrO Br (C4) Lacks fluorine; reduced electronic effects Moderate reactivity in epoxide reactions
2-(4-Fluorophenyl)oxirane C₈H₇FO F (C4) Lacks bromine; weaker electron withdrawal Lower stability; limited biological data
2-(4-Chloro-3-fluorophenyl)oxirane C₈H₆ClFO Cl (C4), F (C3) Chlorine’s lower electronegativity vs. bromine alters electronic properties Comparable reactivity but distinct regioselectivity
2-(4-Bromo-2-fluorophenyl)oxirane C₈H₆BrFO Br (C4), F (C2) Fluorine at ortho position increases steric hindrance Reduced accessibility for nucleophiles
Styrene oxide C₈H₈O No halogen substituents Baseline epoxide structure Broad reactivity but lacks halogen-directed specificity

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